2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine
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Overview
Description
2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine is a complex organic compound with the molecular formula C18H30O. It is also known by other names such as sclareoloxide and has a molecular weight of 262.4302 . This compound is a derivative of benzo[f][1,2]benzoxazine and is characterized by its unique structure, which includes multiple methyl groups and a fused ring system.
Preparation Methods
The synthesis of 2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of sclareol as a starting material, which undergoes oxidation and cyclization to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in drug development, particularly for its bioactive properties.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine can be compared with other similar compounds such as:
Sclareol: A precursor in the synthesis of the compound, known for its use in the fragrance industry.
Sclareoloxide: Another derivative with similar structural features and applications.
Labdane derivatives: Compounds with similar bicyclic structures and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and diverse applications.
Properties
IUPAC Name |
2,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-12-11-14-16(4)9-6-8-15(2,3)13(16)7-10-17(14,5)19-18-12/h13-14H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHRUUYCGRNDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2(CCC3C(CCCC3(C2C1)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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